![molecular formula C18H16N6O6S2 B2813693 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide CAS No. 393838-78-3](/img/structure/B2813693.png)

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

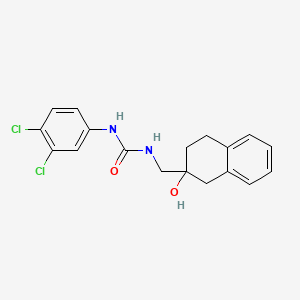

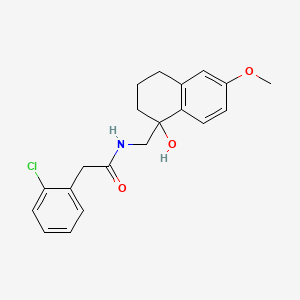

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H16N6O6S2 and its molecular weight is 476.48. The purity is usually 95%.

BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Solar Cell Applications

The compound is used in the synthesis of non-fused ring electron acceptors (NFREAs) for organic solar cell applications . The 2,2’-bithiazole based A–D–A′–D–A type NFREAs achieve bandgaps of approximately 1.5 eV with the same conjugated backbone . The subtle side-chain variations significantly influence the optoelectronic properties of acceptors, the molecular orientation, and the final solar cell performance .

Materials Science

2,2’-bithiazoles have been studied as electron acceptors with potential applications in materials sciences . They are promising building blocks to construct high-performance and low-cost A–D–A′–D–A type NFREAs .

Optoelectronic Applications

Carbazole-bound 2,2’-bithienyls have been used in various optoelectronic applications, such as photoelectric conversion agents for imaging, organic field-effect transistors, and organic light-emitting diodes . They have also been combined with BODIPY units as potential hole transport materials for perovskite solar cells .

Medicinal Chemistry

Thiazoles, which are present in the compound, are well-studied heterocycles that show numerous applications in medicinal chemistry . A well-known example of a natural thiazole is vitamin B1 (Thiamine) .

Drug Development

Thiazole-containing drugs are used in the treatment of various diseases. For instance, the antiviral ritonavir and the H2-receptor antagonist famotidine contain thiazole .

Natural Products

2,4’-bithiazoles appear in natural products such as the anticancer agents bleomycins .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Pharmacokinetics

A structurally similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been shown to have good permeability, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how environmental factors influence the action of n,n’-([4,4’-bithiazole]-2,2’-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide) is currently unavailable .

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O6S2/c25-11(5-23-13(27)1-2-14(23)28)21-17-19-9(7-31-17)10-8-32-18(20-10)22-12(26)6-24-15(29)3-4-16(24)30/h7-8H,1-6H2,(H,19,21,25)(H,20,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWZRCNNWWXOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)CN4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2813612.png)

![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)

![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)